4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus .
Pharmacokinetics
It’s noted that a lead compound was able to inhibit hbv dna viral load through oral administration in an hbv aav mouse model , suggesting good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of HBV replication. This is achieved by its interaction with the HBV core protein, leading to the suppression of the viral DNA load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. Subsequent reactions with formamide or formic acid can lead to the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
- 7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine
- Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-2,5,7,10H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOEIIEAAPKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596838 |
Source
|
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126353-18-2 |
Source
|
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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